molecular formula C14H18N2O3 B6981452 2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]-3-pyridin-4-ylpropanoic acid

2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]-3-pyridin-4-ylpropanoic acid

Cat. No.: B6981452
M. Wt: 262.30 g/mol
InChI Key: HFAFUXNBOCXFAP-NFJWQWPMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]-3-pyridin-4-ylpropanoic acid is a complex organic compound with a unique structure that includes a cyclopropane ring, a pyridine ring, and a propanoic acid moiety

Properties

IUPAC Name

2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]-3-pyridin-4-ylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-14(2)8-10(14)12(17)16-11(13(18)19)7-9-3-5-15-6-4-9/h3-6,10-11H,7-8H2,1-2H3,(H,16,17)(H,18,19)/t10-,11?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFAFUXNBOCXFAP-NFJWQWPMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1C(=O)NC(CC2=CC=NC=C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C[C@@H]1C(=O)NC(CC2=CC=NC=C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]-3-pyridin-4-ylpropanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the cyclopropane ring: This can be achieved through a cyclopropanation reaction, where a suitable alkene is treated with a carbene precursor under specific conditions.

    Introduction of the pyridine ring: This step involves the coupling of a pyridine derivative with the cyclopropane intermediate, often using a palladium-catalyzed cross-coupling reaction.

    Formation of the propanoic acid moiety: This can be accomplished through a series of oxidation and hydrolysis reactions, converting an intermediate ester or nitrile to the desired carboxylic acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]-3-pyridin-4-ylpropanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]-3-pyridin-4-ylpropanoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies of enzyme inhibition, protein-ligand interactions, and cellular signaling pathways.

    Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]-3-pyridin-4-ylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]-3-pyridin-3-ylpropanoic acid
  • 2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]-3-pyridin-2-ylpropanoic acid

Uniqueness

2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]-3-pyridin-4-ylpropanoic acid is unique due to the specific positioning of the pyridine ring and the cyclopropane ring, which can influence its reactivity and interaction with biological targets. This structural uniqueness can result in distinct biological activities and chemical properties compared to similar compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.